rec IGF-II (1-67) (human)

Description

An Overview of the Insulin-Like Growth Factor (IGF) Axis

The IGF axis is a multi-component system that plays a pivotal role in regulating cellular proliferation, differentiation, and survival. nih.govnih.gov Its actions are mediated through a sophisticated interplay of ligands, receptors, and binding proteins that collectively ensure precise control over cellular responses.

Components of the IGF System: Ligands, Receptors, and Binding Proteins

The primary components of the IGF system are:

Ligands: The principal ligands of the IGF system are insulin (B600854), insulin-like growth factor I (IGF-I), and insulin-like growth factor II (IGF-II). nih.govsemanticscholar.org These polypeptide hormones share structural similarities but have distinct physiological roles. frontiersin.org

Receptors: The biological effects of the IGF ligands are mediated through three main cell surface receptors: the IGF-I receptor (IGF-1R), the IGF-II receptor (IGF-2R, also known as the cation-independent mannose-6-phosphate (B13060355) receptor), and the insulin receptor (IR), which exists in two isoforms (IR-A and IR-B). nih.govmdpi.comahajournals.org The IGF-1R is crucial for the mitogenic and anti-apoptotic effects of both IGF-I and IGF-II. sinobiological.com The IGF-2R primarily functions to clear circulating IGF-II, acting as a signaling antagonist. nih.govirvinesci.com

Binding Proteins: The bioactivity of IGFs is further modulated by a family of six high-affinity IGF binding proteins (IGFBPs), designated IGFBP-1 through IGFBP-6. nih.govsemanticscholar.org These proteins can either inhibit or enhance IGF actions by controlling their availability to the receptors. mdpi.com They also possess intrinsic, IGF-independent biological activities. mdpi.comflinders.edu.au

| Component | Description | Primary Function(s) |

| Ligands | Polypeptide hormones | Regulate cell growth, differentiation, and metabolism. |

| IGF-I | 70-amino acid polypeptide | Primarily postnatal growth. |

| IGF-II | 67-amino acid polypeptide | Primarily fetal growth and development. nih.gov |

| Insulin | 51-amino acid polypeptide | Primarily metabolic control. |

| Receptors | Transmembrane proteins | Mediate the cellular effects of the ligands. |

| IGF-1R | Tyrosine kinase receptor | Mitogenesis, cell survival. sinobiological.com |

| IGF-2R | Mannose-6-phosphate receptor | Clearance of IGF-II. nih.gov |

| IR (A and B isoforms) | Tyrosine kinase receptor | Metabolic and mitogenic signaling. |

| Binding Proteins | Six distinct proteins (IGFBP-1 to -6) | Modulate the bioavailability and activity of IGFs. nih.govsemanticscholar.org |

Historical Context and Significance of Insulin-Like Growth Factor-II (IGF-II)

The discovery of IGF-II is intertwined with early research into insulin-like activities in the blood that could not be attributed to insulin itself. nih.gov Initially termed "non-suppressible insulin-like activity" (NSILA), this activity was later fractionated, leading to the identification of two distinct peptides: IGF-I and IGF-II. karger.com

IGF-II was soon recognized as a major fetal growth factor, playing a critical role during embryonic development. nih.govwikipedia.org Its gene, IGF2, located on chromosome 11, was one of the first identified to be subject to genomic imprinting, where only the paternally inherited allele is expressed. nih.govnih.gov Dysregulation of IGF-II expression has been linked to developmental disorders such as Beckwith-Wiedemann syndrome and certain cancers. wikipedia.orgnih.gov While its levels are highest during fetal life, IGF-II continues to be present in significant amounts in adults, where it is thought to have tissue-specific roles, including the maintenance of stem cell populations. nih.govflinders.edu.au

Defining Recombinant Human IGF-II (1-67)

The study of human IGF-II has been greatly advanced by the ability to produce it in large quantities through recombinant DNA technology. This has allowed for detailed structural and functional analyses, free from the complexities of isolating it from native sources.

Structural Characteristics of the Mature 67-Amino Acid Peptide

Mature human IGF-II is a single-chain polypeptide consisting of 67 amino acids with a molecular weight of approximately 7.5 kDa. nih.govthermofisher.com Its structure is organized into four domains: B, C, A, and D. encyclopedia.pub The sequence and three-dimensional structure of IGF-II share significant homology with IGF-I and pro-insulin. frontiersin.orgnih.gov The specific folding of the peptide is maintained by three intramolecular disulfide bonds. nih.gov

The precursor to mature IGF-II is prepro-IGF-II, a 180-amino acid protein. uece.br This precursor undergoes proteolytic processing, which includes the cleavage of a signal peptide and an E domain to yield the mature 67-amino acid form. uece.br

| Feature | Description |

| Amino Acid Length | 67 amino acids nih.gov |

| Molecular Weight | ~7.5 kDa thermofisher.com |

| Structure | Single polypeptide chain with B, C, A, and D domains encyclopedia.pub |

| Disulfide Bonds | Three intramolecular bonds nih.gov |

| Precursor | Prepro-IGF-II (180 amino acids) uece.br |

Production and Purification Methodologies for Recombinant Peptides

The production of recombinant human IGF-II (rec IGF-II) has been achieved in various expression systems, each with its own advantages and challenges. Common methodologies include:

Expression in Escherichia coli : E. coli is a widely used host for producing recombinant proteins due to its rapid growth and high yield. Recombinant human IGF-II has been successfully produced in E. coli, often as a fusion protein to facilitate purification. nih.gov For instance, IGF-II has been expressed as a fusion with a synthetic IgG-binding protein, allowing for efficient purification using IgG Sepharose affinity chromatography. nih.gov Subsequent cleavage of the fusion tag and further purification steps, such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC), are employed to obtain a highly purified and biologically active molecule. nih.gov

Expression in Baculovirus-Infected Insect Cells : Another successful system for producing recombinant IGF-II involves the use of baculovirus expression vectors in insect cells, such as those from the silkworm, Bombyx mori. nih.gov In this system, IGF-II can also be produced as a fusion protein. The purification process from infected larval bodies typically involves extraction with denaturing agents, followed by purification steps and a refolding process to ensure the correct three-dimensional structure and biological activity. nih.gov

Expression in Mammalian Cells : Mammalian cell lines, such as human embryonic kidney (HEK) 293 cells, can also be used to produce recombinant human pro-IGF-II. cellbiologics.com This system offers the advantage of providing post-translational modifications that are more similar to the native human protein.

The purification of recombinant IGF-II to homogeneity is crucial for its use in research and potential therapeutic applications. The methodologies employed aim to remove host cell proteins and other contaminants, resulting in a product with high purity and confirmed biological activity. nih.govnih.gov

Scope and Research Focus on rec IGF-II (1-67) (Human)

The availability of recombinant human IGF-II (1-67) has significantly broadened the scope of research into its physiological and pathophysiological roles. Current research focuses on several key areas:

Understanding Receptor Interactions: Detailed studies are ongoing to elucidate the precise molecular mechanisms of how IGF-II interacts with the IGF-1R and the IR-A isoform to elicit its mitogenic effects. nih.gov

Role in Disease: The involvement of IGF-II in various cancers and metabolic disorders is an active area of investigation. sinobiological.comnih.gov Recombinant IGF-II is a vital tool in these studies, helping to unravel its contribution to tumor growth and metabolic dysregulation.

Therapeutic Potential: The potent mitogenic and cell survival properties of IGF-II suggest its potential use in regenerative medicine and for treating conditions characterized by cell loss. However, its role in cancer necessitates a cautious approach to any therapeutic application.

Structural-Functional Relationships: Recombinant IGF-II allows for site-directed mutagenesis studies, which are instrumental in mapping the specific amino acid residues responsible for receptor binding and biological activity.

Structure

3D Structure

Properties

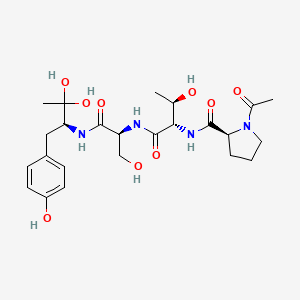

IUPAC Name |

(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOKMHRJZDYBFO-OZBNKPLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis of Human Igf Ii

Gene Structure and Transcriptional Regulation of IGF2

Genomic Locus of the IGF2 Gene

The human gene encoding Insulin-like Growth Factor II (IGF-II), designated as IGF2, is situated on the short arm of chromosome 11 at position 15.5 (11p15.5). nih.govmdpi.com This chromosomal region is notable for hosting a cluster of imprinted genes, which are expressed in a parent-of-origin-specific manner. The IGF2 gene is located in close proximity to the H19 gene, a non-coding RNA, with the two genes being separated by approximately 80 to 90 kilobases. mdpi.com The IGF2/H19 locus also contains the insulin (B600854) (INS) gene, forming a critical imprinted gene cluster that is subject to complex regulatory mechanisms. nih.gov

The structure of the human IGF2 gene is complex, comprising 10 exons whose expression is orchestrated by multiple promoters. nih.gov The genomic organization of this locus, including the relative positions of IGF2, H19, and their shared regulatory elements, is crucial for the proper control of their expression during development.

| Feature | Description |

| Gene Name | IGF2 |

| Protein Product | Insulin-like Growth Factor II (IGF-II) |

| Chromosomal Location | 11p15.5 |

| Genomic Context | Part of an imprinted gene cluster |

| Neighboring Genes | H19, INS |

| Gene Structure | 10 exons |

Diverse Promoters and Their Role in Tissue-Specific Expression

The expression of the human IGF2 gene is intricately regulated through the activity of at least five distinct promoters, designated P0, P1, P2, P3, and P4. nih.govnih.gov These promoters are activated in a highly specific manner that varies with developmental stage and tissue type, leading to a diverse pattern of IGF2 transcription.

The promoters P2, P3, and P4 are predominantly active during fetal development in a wide range of tissues. pnas.org After birth, the activity of these fetal promoters is significantly downregulated in most organs. pnas.org In contrast, promoter P1 directs a low level of IGF2 expression primarily in the adult liver. pnas.org The P0 promoter shows activity in the placenta and fetal skeletal muscle. pnas.org

This promoter switching is a key mechanism for controlling the levels and timing of IGF-II production. For instance, the high levels of IGF-II required for embryonic and fetal growth are driven by the strong fetal promoters (P2-P4). nih.gov In adulthood, the expression is largely restricted to specific tissues like the liver, under the control of a different promoter (P1). pnas.orgnih.gov Interestingly, while most tissues exhibit monoallelic expression of IGF2, the adult liver shows biallelic expression, a phenomenon linked to the activity of the P1 promoter. nih.govsigmaaldrich.com

| Promoter | Primary Site of Activity | Developmental Stage |

| P0 | Placenta, Fetal Skeletal Muscle | Fetal |

| P1 | Liver | Adult |

| P2 | Various Fetal Tissues | Fetal |

| P3 | Various Fetal Tissues | Fetal |

| P4 | Various Fetal Tissues | Fetal |

Epigenetic Regulation: Imprinting and Allelic Expression Patterns

The IGF2 gene is a classic example of genomic imprinting, an epigenetic phenomenon where a gene is expressed from only one of the two parental alleles. nih.govmedlineplus.gov In the vast majority of human tissues, IGF2 is expressed exclusively from the paternally inherited chromosome, while the maternal allele is silenced. nih.govnih.gov This monoallelic expression is critical for normal development, and its disruption can lead to growth disorders. pnas.orgmedlineplus.gov

The epigenetic control of IGF2 imprinting is primarily governed by a region located between the IGF2 and H19 genes known as the Imprinting Control Region 1 (ICR1), also referred to as the H19/IGF2 Intergenic Differentially Methylated Region (IG-DMR). nih.govmdpi.com This region contains binding sites for the zinc-finger protein CTCF.

The key to this regulation lies in the differential methylation of the ICR1 on the parental alleles. medlineplus.gov

On the maternal allele , the ICR1 is unmethylated. This allows the CTCF protein to bind, creating an insulator that blocks downstream enhancers from accessing the IGF2 promoters, thereby silencing the maternal IGF2 gene. mdpi.com

On the paternal allele , the ICR1 is hypermethylated. This methylation prevents CTCF from binding, lifting the insulator effect. Consequently, the enhancers can interact with the IGF2 promoters, leading to the transcription of the paternal IGF2 allele. mdpi.com

In addition to the ICR1, other differentially methylated regions (DMRs) within the IGF2 gene itself (DMR0, DMR1, DMR2) contribute to this complex regulatory network. nih.gov Loss of imprinting (LOI), which results in biallelic expression of IGF2, is a common finding in various cancers and is associated with an increased production of the IGF-II protein. medlineplus.gov

Post-Translational Processing and Maturation of IGF-II Precursors

Prepro-IGF-II and Pro-IGF-II Intermediates

The initial product translated from IGF2 mRNA is a 180-amino acid precursor protein known as prepro-IGF-II. nih.govuece.br This precursor is composed of several domains:

An N-terminal signal peptide of 24 amino acids, which directs the protein into the secretory pathway.

The 67-amino acid sequence that will become the mature IGF-II protein.

A C-terminal extension of 89 amino acids, referred to as the E-domain. nih.gov

Within the endoplasmic reticulum, the 24-amino acid signal peptide is cleaved off by a signal peptidase. uece.br This cleavage event generates the 156-amino acid pro-IGF-II, which is the direct precursor to mature IGF-II. uece.brresearchgate.net Pro-IGF-II then undergoes further modifications and proteolytic processing as it transits through the Golgi apparatus. This processing is often incomplete, leading to the secretion of various forms of pro-IGF-II, collectively known as "big" IGF-II, into the circulation. uece.br

| Precursor | Total Amino Acids | Key Features |

| Prepro-IGF-II | 180 | Initial translation product; contains a 24-amino acid signal peptide. |

| Pro-IGF-II | 156 | Signal peptide removed; contains mature IGF-II sequence and an 89-amino acid E-domain. |

Enzymatic Cleavage and the Role of Prohormone Convertases

The maturation of pro-IGF-II into the biologically active 67-amino acid IGF-II requires precise enzymatic cleavage to remove the C-terminal E-domain. uece.br This critical step is carried out by members of the subtilisin-like proprotein convertase (PC) family of serine endoproteases. nih.govnih.gov These enzymes recognize and cleave at specific basic amino acid residues within precursor proteins. lsuhsc.edu

Studies have shown that several proprotein convertases can process pro-IGF-II. Enzymes such as furin, PACE4, PC6A, and PC6B have been demonstrated to enhance the cleavage of pro-IGF-II. nih.govresearcher.life The cleavage occurs at specific arginine (Arg) residues. One identified cleavage site is at Arg104, which requires basic residues at both the P1 (Arg104) and P4 (Arg101) positions for efficient proteolysis. nih.govresearcher.life Another convertase, prohormone convertase 4 (PC4), has also been implicated in the processing that yields the final mature IGF-II (1-67). uece.br

The processing of pro-IGF-II is a regulated and often incomplete process. The extent of cleavage can vary, resulting in the presence of not only mature IGF-II but also partially processed pro-IGF-II peptides in circulation, which may have their own distinct biological activities. nih.gov

Formation of Mature IGF-II (1-67) and "Big" IGF-II Forms

The biosynthesis of Insulin-like Growth Factor II (IGF-II) is a complex, multi-step process involving the post-translational modification of a larger precursor molecule. The initial translation product is prepro-IGF-II, a 180-amino acid polypeptide. nih.gov This precursor undergoes cleavage of a 24-amino acid N-terminal signal peptide to yield pro-IGF-II, which has 156 amino acids. uece.brnih.gov

Further processing of pro-IGF-II is required to generate the biologically active forms of the hormone. This processing is incomplete, leading to the secretion of several different forms of IGF-II. uece.br The mature form of IGF-II is a 67-amino acid polypeptide, designated as IGF-II (1-67), with a molecular weight of approximately 7.5 kDa. pnas.orgstemcell.com

In addition to the mature form, larger variants known as "Big" IGF-II are also produced. pnas.org These forms arise from incomplete cleavage of the C-terminal E-domain of pro-IGF-II. uece.br Two notable "Big" IGF-II forms that have been identified in human serum are IGF-II (1-104) and IGF-II (1-87). pnas.orgnih.gov These larger forms, which can range in size from 10 to 18 kDa, constitute about 10-20% of the total circulating IGF-II. uece.br

The conversion of pro-IGF-II to its mature and "Big" forms is facilitated by specific enzymes. Proprotein convertase 4 (PC4) has been identified as a key enzyme in this process, capable of cleaving pro-IGF-II at specific sites to generate both "Big" IGF-II and mature IGF-II (1-67). pnas.orgcambridge.org This enzymatic cleavage is a critical step in the activation of IGF-II. pnas.org

Table 1: Major Secreted Forms of Human IGF-II

| Form | Amino Acid Length | Approximate Molecular Weight (kDa) | Description |

|---|---|---|---|

| pro-IGF-II | 156 | ~20-26 | The initial precursor form after signal peptide cleavage. nih.gov |

| "Big" IGF-II (1-104) | 104 | 11-17 | An incompletely processed form containing a portion of the E-domain. pnas.org |

| "Big" IGF-II (1-87) | 87 | 11-17 | Another incompletely processed form with a shorter E-domain fragment. pnas.orgnih.gov |

| Mature IGF-II (1-67) | 67 | 7.5 | The fully processed, mature form of the hormone. pnas.orgstemcell.com |

Other Post-Translational Modifications and Their Functional Implications

Beyond proteolytic cleavage, other post-translational modifications, particularly O-glycosylation, play a significant role in the function of IGF-II. The E-domain of pro-IGF-II can be O-glycosylated, and this modification is a prerequisite for its further proteolysis by prohormone convertase 4 (PC4) to yield mature IGF-II (1-67). uece.br

The glycosylation status of "Big" IGF-II forms has important functional consequences. Glycosylated "Big" IGF-II has a reduced affinity for the acid-labile subunit (ALS), which is a component of the ternary complex that stabilizes IGFs in the circulation. nih.gov This hindrance of ternary complex formation can lead to an increase in the bioavailability of "Big" IGF-II, allowing it to more readily interact with its receptors. nih.gov

While both mature IGF-II and "Big" IGF-II can bind to the IGF-1 receptor (IGF-1R) and the insulin receptor isoform A (IR-A) to exert their biological effects, their binding affinities and subsequent signaling can differ. nih.govoup.com For instance, "Big" IGF-II purified from the sera of patients with non-islet cell tumor hypoglycemia (NICTH) has demonstrated a higher insulin-like activity compared to mature IGF-II. nih.gov The increased bioavailability and altered receptor interactions of "Big" IGF-II forms are thought to be significant in both normal physiology and in pathological conditions such as certain types of cancer. oup.com

Table 2: Functional Implications of IGF-II Post-Translational Modifications

| Modification | Effect | Functional Implication |

|---|---|---|

| Proteolytic Cleavage | Generation of mature IGF-II and "Big" IGF-II forms. pnas.org | Activation of IGF-II and creation of multiple bioactive forms. pnas.org |

| O-glycosylation of E-domain | Enables further proteolysis by PC4. uece.br | Essential for the formation of mature IGF-II. uece.br |

| Glycosylation of "Big" IGF-II | Decreased affinity for ALS and reduced ternary complex formation. nih.govnih.gov | Increased bioavailability and enhanced interaction with receptors. nih.gov |

Receptor Interactions and Signal Transduction Pathways of Rec Igf Ii 1 67 Human

Binding to the Type 1 Insulin-Like Growth Factor Receptor (IGF-1R)

The IGF-1R is a key mediator of the physiological and pathophysiological actions of rec IGF-II (1-67). manchester.ac.ukuece.br The binding of rec IGF-II (1-67) to this receptor initiates a series of molecular events that culminate in a cellular response.

Rec IGF-II (1-67) binds to the IGF-1R with high affinity, although this affinity is generally reported to be up to an order of magnitude lower than that of Insulin-Like Growth Factor-I (IGF-I). nih.gov The interaction is characterized by specific kinetic parameters that define the strength and stability of the ligand-receptor complex. Studies using various binding assay methodologies have quantified this interaction, revealing dissociation constants (Kd) and IC50 values in the low nanomolar range, confirming a potent binding relationship. For instance, BIAcore analysis has determined a Kd value of 23 nM for IGF-II binding to a recombinant IGF-1R, while other cell-receptor binding assays have reported a Kd of 0.7 nM. researchgate.net Another study using immunocaptured receptors reported an IC50 value of 0.53 nM for IGF-II. flinders.edu.au

| Ligand | Receptor | Binding Affinity Metric | Reported Value (nM) | Assay Method | Source |

|---|---|---|---|---|---|

| rec IGF-II (1-67) (human) | IGF-1R | Kd | 0.7 | Cell-Receptor Binding Assay | researchgate.net |

| rec IGF-II (1-67) (human) | IGF-1R | Kd | 23 | BIAcore Analysis | researchgate.net |

| rec IGF-II (1-67) (human) | IGF-1R | IC50 | 0.53 | Immunocaptured Receptor Assay | flinders.edu.au |

| IGF-I | IGF-1R | Kd | 0.16 | Cell-Receptor Binding Assay | researchgate.net |

| IGF-I | IGF-1R | Kd | 4.45 | BIAcore Analysis | researchgate.net |

The binding of rec IGF-II (1-67) to the extracellular α-subunits of the IGF-1R induces a significant conformational change in the receptor's structure. nih.gov This structural rearrangement is the critical event that triggers the receptor's intrinsic tyrosine kinase activity, located in the intracellular β-subunits. nih.govmdpi.com The activation process involves the trans-autophosphorylation of the kinase domains, where one β-subunit of the homodimeric receptor phosphorylates specific tyrosine residues on the other. nih.gov The first step in this signaling cascade is the phosphorylation of three key tyrosine residues within the activation loop of the kinase domain: Y1131, Y1135, and Y1136. nih.gov This autophosphorylation event fully activates the kinase, enabling it to phosphorylate other intracellular substrate proteins. nih.gov

Once activated, the IGF-1R serves as a docking site for various intracellular substrate proteins, most notably the Insulin (B600854) Receptor Substrate (IRS) proteins. nih.govmdpi.com The phosphorylated tyrosine residues on the activated receptor are recognized by these substrates, which are then themselves phosphorylated. nih.gov This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). manchester.ac.ukmdpi.complos.org

PI3K activation initiates a critical signaling cascade by converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating downstream kinases, most importantly Protein Kinase B (AKT). mdpi.complos.orgnih.govnih.gov The PI3K/AKT pathway is a central regulator of cell survival and growth. manchester.ac.ukplos.org Its activation by rec IGF-II (1-67) promotes cell survival by inhibiting apoptotic processes and stimulates protein synthesis and cell growth. manchester.ac.ukaacrjournals.org

In addition to the PI3K/AKT pathway, the activation of IGF-1R by rec IGF-II (1-67) also triggers the Ras-Raf-MEK-ERK signaling cascade, commonly known as the MAPK/ERK pathway. nih.govmdpi.comcellsignal.comwikipedia.org This is typically initiated when phosphorylated IRS proteins or other adaptor proteins like Shc recruit the Grb2/SOS complex, which in turn activates the small GTPase Ras. wikipedia.org Activated Ras initiates a kinase cascade that results in the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). cellsignal.comwikipedia.org The MAPK/ERK pathway is primarily associated with mitogenic responses, including the regulation of gene expression that leads to cell proliferation and differentiation. wikipedia.orgnih.gov

Furthermore, evidence suggests that IGF-1R activation can also stimulate the c-Jun N-terminal kinase (JNK) pathway. nih.gov Studies have shown that insulin and IGFs can activate both ERK1/2 and JNK signaling, which contributes to cell cycle acceleration and anti-apoptotic effects. nih.gov

Interaction with Insulin Receptor (IR) Isoforms

Rec IGF-II (1-67) is unique among the insulin-like growth factors in its ability to bind with high affinity not only to the IGF-1R but also to a specific isoform of the insulin receptor. nih.govoup.com

The human insulin receptor exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of exon 11. oup.comoup.com The IR-B isoform includes the 12 amino acids encoded by this exon, whereas the IR-A isoform does not. uece.broup.com This structural difference has profound implications for ligand binding specificity.

Rec IGF-II (1-67) exhibits a marked differential binding preference for these two isoforms. It binds with high affinity to the IR-A isoform, with an affinity that is only slightly weaker than its affinity for the IGF-1R. nih.govoup.comnih.gov In contrast, its affinity for the IR-B isoform is significantly lower. nih.govoup.com Quantitative studies have demonstrated this disparity; for example, one report indicated that IGF-II binds to IR-A with an IC50 of 18.2 nM, while its IC50 for IR-B was 68 nM, showing a 3.7-fold higher affinity for IR-A. researchgate.net Another study measured an IC50 of 15.21 nM for IGF-II binding to IR-A. nih.gov This high-affinity interaction with IR-A allows rec IGF-II (1-67) to initiate mitogenic signaling through this receptor, a pathway that is particularly relevant in fetal development and in various cancers where the IR-A isoform is often overexpressed. oup.comnih.govresearchgate.net

| Ligand | Receptor Isoform | Binding Affinity Metric | Reported Value (nM) | Fold Difference (IR-A vs IR-B) | Source |

|---|---|---|---|---|---|

| rec IGF-II (1-67) (human) | IR-A | IC50 | 15.21 | N/A | nih.gov |

| rec IGF-II (1-67) (human) | IR-A | IC50 | 18.2 | researchgate.net | |

| rec IGF-II (1-67) (human) | IR-B | IC50 | 68 | 3.7x lower affinity than IR-A | researchgate.net |

| Insulin | IR-A | EC50 | 1.57 | N/A | nih.gov |

| Insulin | IR-A | IC50 | 18.9 | oup.com | |

| Insulin | IR-B | IC50 | 4.1 | 4.6x higher affinity than IR-A | oup.com |

Distinct Signaling Outputs from IR-A versus IR-B Activation

The insulin receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of exon 11. nih.govmdpi.com These isoforms exhibit differential binding affinities for insulin-like growth factor II (IGF-II) and consequently mediate distinct downstream signaling pathways.

IR-A demonstrates a significantly higher affinity for IGF-II compared to IR-B. nih.govnih.gov This interaction with IR-A primarily triggers mitogenic and anti-apoptotic signals. nih.govnih.gov In contrast, IR-B, which binds IGF-II with lower affinity, is more closely associated with metabolic signaling. mdpi.comresearchgate.net

Activation of IR-A by IGF-II has been shown to preferentially stimulate the Ras/MAPK pathway, leading to cell proliferation and survival. researchgate.netmanchester.ac.uk Conversely, insulin binding to IR-B tends to activate the PI3K/Akt pathway, which is central to metabolic processes such as glucose uptake and glycogen (B147801) synthesis. mdpi.comnih.gov However, it is important to note that both isoforms can activate both pathways, but the relative intensity and downstream effects differ. nih.gov For instance, in certain cellular contexts, IGF-II binding to IR-A leads to a higher ratio of p70S6K:Akt and ERK1/2:Akt activation compared to insulin, resulting in enhanced cell migration. nih.gov In contrast, insulin-mediated activation of the PI3K/Akt pathway through its primary receptor exhibits more potent anti-apoptotic effects than IGF-II. nih.gov

The specific cellular response to IGF-II is therefore highly dependent on the relative expression levels of IR-A and IR-B in a given tissue. nih.gov Tissues with a higher proportion of IR-A are more responsive to the growth-promoting effects of IGF-II. nih.govmdpi.com

Table 1: Comparison of Signaling Outputs from IR-A and IR-B Activation by IGF-II

| Feature | IR-A Activation by IGF-II | IR-B Activation by IGF-II |

| Binding Affinity | High nih.govnih.gov | Low mdpi.comresearchgate.net |

| Primary Signaling Pathway | Preferentially Ras/MAPK pathway researchgate.netmanchester.ac.uk | Primarily associated with metabolic signaling (PI3K/Akt pathway) mdpi.comnih.gov |

| Primary Cellular Response | Mitogenic, anti-apoptotic, cell migration nih.govnih.gov | Metabolic (e.g., glucose uptake, glycogen synthesis) mdpi.comnih.gov |

| Key Downstream Effectors | Higher p70S6K:Akt and ERK1/2:Akt ratios nih.gov | Activation of PI3K class II-like activity and PKB nih.gov |

Engagement with the IGF-II/Mannose-6-Phosphate (B13060355) Receptor (IGF2R/M6PR)

The IGF-II/Mannose-6-Phosphate Receptor (IGF2R), also known as the cation-independent mannose-6-phosphate receptor (CI-MPR), is a multifunctional protein that plays a crucial role in regulating the bioavailability of IGF-II. wikipedia.orggenecards.orgusbio.net

Role of IGF2R as a Ligand Scavenger and Degradation Pathway

A primary function of IGF2R is to act as a clearance receptor for IGF-II. nih.govnih.gov It binds IGF-II on the cell surface and facilitates its internalization and subsequent degradation in lysosomes. wikipedia.orgrndsystems.com This process effectively reduces the concentration of extracellular IGF-II, thereby limiting its ability to activate signaling receptors like the IGF-1R and IR-A. researchgate.netcancerindex.org

The extracellular domain of IGF2R contains 15 homologous repeats, with repeat 11 being the primary binding site for IGF-II. rndsystems.comnih.gov Upon binding, the IGF-II/IGF2R complex is internalized via clathrin-coated vesicles. wikipedia.org Following internalization, the complex is transported to late endosomes, where the acidic environment causes the dissociation of IGF-II from the receptor. The IGF2R is then recycled back to the cell surface, while the unbound IGF-II is targeted to lysosomes for degradation. rndsystems.com This scavenging function of IGF2R is considered a tumor suppressor mechanism, as loss of IGF2R function can lead to increased levels of IGF-II and consequently, enhanced cell growth and proliferation. nih.govresearchgate.net

Potential Non-Signaling Roles and Functional Interplay with Signaling Receptors

While IGF2R is primarily considered a non-signaling receptor in the context of the classical tyrosine kinase pathways activated by IGF-1R and IR, it does have important non-signaling functions and can indirectly influence signaling outcomes. nih.govcancerindex.org

The main function of IGF2R, independent of IGF-II binding, is the transport of newly synthesized mannose-6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to the lysosomes. wikipedia.orgnih.gov This is essential for proper lysosomal function.

Functionally, IGF2R's role as a scavenger of IGF-II directly impacts the activity of signaling receptors. By reducing the amount of available IGF-II, IGF2R modulates the extent of IGF-1R and IR-A activation. cancerindex.org This interplay is crucial for maintaining normal cellular growth and development. biologists.com Some studies suggest that IGF2R may have more complex roles, potentially influencing cell signaling in an IGF-II-independent manner or through interactions with other cell surface proteins, but these mechanisms are not yet fully elucidated. cancerindex.orgnih.gov

Role of IGF Binding Proteins (IGFBPs) in Modulating Receptor Access

The bioavailability and activity of IGF-II are tightly regulated by a family of six high-affinity IGF binding proteins (IGFBPs). nih.gov These proteins play a critical role in controlling the access of IGF-II to its signaling receptors.

Specific Interactions with IGFBP Subtypes (e.g., IGFBP-1, -2, -3, -4, -6)

Each of the six IGFBPs (IGFBP-1 to -6) exhibits distinct patterns of expression and varying affinities for IGF-I and IGF-II. nih.gov Generally, IGFBPs bind both IGF-I and IGF-II with high affinity, often higher than the affinity of the IGF receptors themselves. nih.gov

IGFBP-1 and IGFBP-2: These are the most abundant IGFBPs in adult circulation and have been shown to modulate the transport of IGFs across vascular compartments. nih.gov IGFBP-2 has a particularly high affinity for IGF-II, suggesting it may be a primary regulator of IGF-II bioavailability. mdpi.com

IGFBP-3: This is the most abundant IGFBP in the circulation and forms a ternary complex with IGF-II and an acid-labile subunit (ALS). nih.gov This large complex is confined to the vasculature and serves as a circulating reservoir of IGF-II.

IGFBP-4: This binding protein is known to inhibit IGF-I activity, and this inhibition can be reversed by proteases that cleave IGFBP-4. researchgate.net

IGFBP-6: This IGFBP has a significantly higher affinity for IGF-II than for IGF-I, making it a specific modulator of IGF-II action.

The interaction of IGF-II with different IGFBP subtypes can either inhibit or potentiate its biological activity, depending on the specific cellular context, the presence of proteases that cleave the IGFBPs, and the association of IGFBPs with the extracellular matrix. nih.gov

Impact on IGF-II Bioavailability and Half-Life

IGFBPs are the primary determinants of IGF-II's bioavailability and half-life in the circulation. nih.gov Unbound IGF-II has a very short half-life of approximately 10 minutes. nih.gov

When bound to an IGFBP in a binary complex, the half-life of IGF-II is extended to about 30-90 minutes. nih.gov The formation of the 150 kDa ternary complex with IGFBP-3 and ALS dramatically increases the half-life to between 12 and 15 hours. nih.govresearchgate.net This ternary complex acts as a large circulating reservoir, ensuring a stable supply of IGF-II to tissues throughout the body. nih.gov

By sequestering IGF-II, IGFBPs limit its immediate availability to bind to cell surface receptors. nih.gov However, the release of IGF-II from these complexes, often facilitated by IGFBP-specific proteases, allows for controlled local delivery of the growth factor to target tissues. nih.gov This intricate system of IGFBPs provides a sophisticated mechanism for regulating the potent biological activities of IGF-II.

Table 2: Impact of IGFBPs on IGF-II Half-Life

| IGF-II State | Approximate Half-Life | Primary Function |

| Unbound (Free) IGF-II | ~10 minutes nih.gov | Rapid clearance |

| Binary Complex (IGF-II + IGFBP) | 30-90 minutes nih.gov | Extended half-life, transport |

| Ternary Complex (IGF-II + IGFBP-3 + ALS) | 12-15 hours nih.govresearchgate.net | Circulating reservoir, long-term stability |

Proteolytic Regulation of IGFBPs and its Effect on IGF-II Action

The biological actions of Insulin-like Growth Factor II (IGF-II) are intricately modulated by a family of six high-affinity IGF binding proteins (IGFBPs), designated IGFBP-1 through IGFBP-6. unc.edunih.gov These proteins bind IGF-II with an affinity that is comparable to or significantly greater than that of the type 1 IGF receptor (IGF-1R), thereby sequestering the growth factor and controlling its bioavailability. unc.edunih.govnih.gov A primary mechanism for liberating IGF-II from these complexes, thus allowing it to interact with its receptor, is the proteolytic cleavage of IGFBPs. nih.govresearchgate.netoup.com This enzymatic process is a critical checkpoint in regulating the local activity of IGF-II in various tissues and physiological conditions. unc.eduresearchgate.net

Proteolysis typically occurs within the central, non-conserved linker domain of the IGFBP molecule. unc.edu This cleavage results in N- and C-terminal fragments that possess a substantially reduced affinity for IGF-II, effectively increasing the concentration of free, bioactive IGF-II at the cellular level. unc.edunih.govresearchgate.net This release mechanism allows IGF-II to bind to and activate the IGF-1R, initiating downstream signaling pathways that mediate cellular processes such as proliferation, differentiation, and survival. oup.comnih.gov

Several distinct proteases have been identified that target specific IGFBPs. The regulation of these proteases, in turn, provides a sophisticated layer of control over IGF-II action. unc.edunih.gov A well-characterized example is Pregnancy-Associated Plasma Protein-A (PAPP-A), a metalloprotease that specifically cleaves IGFBP-4 and IGFBP-5. nih.govnih.govoup.com Other enzymes, such as plasmin, have been shown to cleave IGFBP-2 and IGFBP-3. unc.edunih.gov

The susceptibility of certain IGFBPs to proteolysis is further regulated by the presence of IGF-II itself. The cleavage of IGFBP-4 by PAPP-A, for instance, is strictly IGF-dependent. nih.govoup.com It is proposed that the binding of IGF-II to IGFBP-4 induces a conformational change that exposes the protease cleavage site. nih.gov Similarly, PAPP-A-mediated degradation of IGFBP-2 is enhanced in the presence of IGF-II. oup.com In contrast, PAPP-A can cleave IGFBP-5 in an IGF-independent manner, highlighting the diverse regulatory strategies employed within the IGF system. nih.govoup.com

The functional consequence of this proteolysis is a dramatic shift in binding affinity. Cleavage of IGFBP-4 and IGFBP-5 by PAPP-A can lead to a 20- to 1000-fold reduction in their affinity for IGFs. oup.com Studies on neuroblastoma cells have shown that plasmin-induced proteolysis of IGFBP-2 results in a five-fold loss of affinity for IGF-II, which correlates with an enhancement of IGF-II-mediated cell proliferation. nih.gov By diminishing the sequestration capacity of IGFBPs, proteolysis serves as a potent local switch to amplify IGF-II signaling. researchgate.netnih.govnih.gov

The table below summarizes the proteolytic regulation for several key IGFBPs and the resulting impact on IGF-II availability.

| IGFBP | Known Protease(s) | IGF-II Dependence | Effect on IGF-II Affinity | Impact on IGF-II Action |

|---|---|---|---|---|

| IGFBP-2 | PAPP-A, Plasmin | Enhanced by IGF-II | Significantly reduced (e.g., ~5-fold decrease with plasmin) nih.gov | Increased bioavailability and potentiation of mitogenic effects nih.gov |

| IGFBP-3 | Plasmin, others | Generally considered IGF-independent | Substantially reduced unc.edu | Increased availability of free IGF-II nih.gov |

| IGFBP-4 | PAPP-A | Strictly dependent on IGF-II nih.govoup.com | Drastically reduced (20- to 1000-fold) oup.com | Potent local release of IGF-II, enhancing its anabolic effects oup.comoup.com |

| IGFBP-5 | PAPP-A | Independent of IGF-II nih.govoup.com | Drastically reduced (20- to 1000-fold) oup.com | Increased availability of free IGF-II oup.com |

Biological and Physiological Actions of Rec Igf Ii 1 67 Human

Cellular Proliferation and Differentiation Modulation

rec IGF-II (1-67) is a significant regulator of cell growth, survival, and movement. Its actions are mediated primarily through the insulin-like growth factor 1 receptor (IGF-1R) and, to a lesser extent, the insulin (B600854) receptor.

Mitogenic Effects in Various Cell Types

rec IGF-II (1-67) exhibits potent mitogenic (cell proliferation-stimulating) activity across a diverse range of cell types. This is a fundamental aspect of its physiological function, contributing to tissue growth and maintenance.

Research has demonstrated the proliferative effects of IGF-II in various cell lines and tissues:

Trophoblasts: As a key regulator of placental development, mature IGF-II (1-67) stimulates the proliferation of trophoblast cells, which are vital for the implantation of the embryo and the formation of the placenta.

Fibroblasts: Studies have shown that IGF-II isoforms can stimulate the proliferation of fibroblasts, cells crucial for the synthesis of the extracellular matrix and collagen, highlighting its role in tissue repair and remodeling. dbaitalia.it

Chondrocytes: IGF-II is involved in the growth and development of cartilage by promoting the proliferation of chondrocytes, the cells responsible for cartilage formation. oup.com

Cancer Cells: The mitogenic properties of IGF-II are also implicated in the proliferation of various cancer cells. Elevated levels of IGF-II have been associated with an increased risk and progression of certain cancers, including colorectal cancer. creative-peptides.com

| Cell Type | Observed Mitogenic Effect | Primary Receptor Involved |

|---|---|---|

| Trophoblasts | Stimulation of proliferation and migration | IGF-1R |

| Fibroblasts | Stimulation of proliferation | IGF-1R |

| Chondrocytes | Promotion of proliferation | IGF-1R |

| Various Cancer Cells | Stimulation of proliferation | IGF-1R, Insulin Receptor |

Influence on Cell Survival and Apoptosis Pathways

rec IGF-II (1-67) plays a significant role in promoting cell survival by inhibiting apoptosis, or programmed cell death. This anti-apoptotic function is critical for normal tissue development and homeostasis. Overactivation of these survival pathways can contribute to the development of diseases such as cancer. semmelweis.hu

The binding of IGF-II to the IGF-1R activates downstream signaling cascades, most notably the PI3K/Akt pathway. Activation of Akt (also known as protein kinase B) leads to the phosphorylation and inactivation of several pro-apoptotic proteins. This includes members of the Bcl-2 family, which are key regulators of the intrinsic apoptosis pathway. While direct studies on rec IGF-II (1-67) are limited, the broader IGF signaling literature suggests that it can influence the expression and activity of proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), thereby shifting the cellular balance towards survival. Furthermore, IGF signaling has been shown to inhibit the activity of caspases, a family of proteases that are the central executioners of apoptosis.

Regulation of Cell Migration and Invasion

Cell migration and invasion are fundamental processes in development, tissue repair, and also in pathological conditions like cancer metastasis. rec IGF-II (1-67) has been shown to be a potent stimulator of these processes in certain cell types.

A key example is the role of mature IGF-II (1-67) in promoting the migration and invasion of extravillous trophoblasts during placentation. nih.gov This process is essential for the proper implantation of the placenta into the uterine wall, which is critical for fetal nourishment. The activation of the PI3K/Akt pathway upon IGF-II binding to its receptor is a key mechanism driving this migratory and invasive phenotype. nih.gov

Role in Developmental Processes

rec IGF-II (1-67) is a pivotal growth factor during embryonic and fetal development, with its expression being particularly high during these stages. creative-peptides.com

Critical Functions in Embryonic Growth and Development

IGF-II is indispensable for normal embryonic and fetal growth. oup.com Its expression is widespread in embryonic tissues, where it stimulates growth and differentiation. creative-peptides.com While research on the specific role of the (1-67) fragment in all aspects of organogenesis is ongoing, the importance of IGF-II as a whole is well-established in several developmental processes:

Central Nervous System Development: IGFs, including IGF-II, are involved in the proliferation and differentiation of neuronal progenitors, as well as neurite outgrowth. creative-peptides.com

Cardiogenesis: The IGF signaling pathway is understood to play a role in heart development.

General Fetal Growth: Studies in animal models have demonstrated that the absence of IGF-II results in significant fetal growth restriction. oup.com

The processing of pro-IGF-II to the mature IGF-II (1-67) form is a critical step in its activation and is essential for its growth-promoting functions during fetal development. oup.com

Contribution to Placental Development and Function

The placenta is a primary site of IGF-II expression and action during pregnancy. Mature IGF-II (1-67) is a principal regulator of placental size and its capacity for nutrient exchange. creative-peptides.comnih.gov It achieves this by stimulating the proliferation and migration of trophoblast cells, as previously mentioned.

The synthesis of mature IGF-II (1-67) within the placenta is a tightly regulated process. The precursor, pro-IGF-II, is cleaved by the enzyme proprotein convertase 4 (PC4) to generate the active form. nih.gov Aberrant processing of pro-IGF-II, leading to reduced levels of mature IGF-II (1-67), has been linked to conditions such as intrauterine growth restriction (IUGR), highlighting the critical role of this compound in ensuring a healthy pregnancy.

| Developmental Process | Specific Function of rec IGF-II (1-67) | Consequence of Dysregulation |

|---|---|---|

| Embryonic Growth | Stimulates proliferation and differentiation of various embryonic tissues. | Fetal growth restriction. |

| Placental Development | Promotes trophoblast proliferation and migration, regulating placental size and function. | Intrauterine Growth Restriction (IUGR). |

| Central Nervous System Development | Contributes to neuronal progenitor proliferation and differentiation. | Potential for neurological developmental abnormalities. |

| Cardiogenesis | Participates in heart development. | Potential for congenital heart defects. |

Influence on Organ and Tissue Maturation

Recombinant Insulin-like Growth Factor-II (rec IGF-II), specifically the (1-67) human form, is a critical regulator of fetal growth and development. nih.gov It is highly expressed in fetal tissues and is involved in the maturation and development of various tissues, particularly those derived from the mesoderm. nih.gov Studies have shown that IGF-II plays a direct role in the differentiation of mesoderm into myoblasts by upregulating the expression of MyoD, a key transcription factor that determines musculoskeletal fate. nih.gov

Furthermore, IGF-II is implicated in the development and organization of the growth plate, which is crucial for longitudinal bone growth, through the regulation of glucose metabolism. nih.gov Its influence extends to angiogenesis, where it promotes the differentiation of mouse embryonic stem cells into mesodermal and then endothelial cells. nih.gov In human umbilical vein endothelial cells (HUVEC), IGF-II activates sprouting, leading to the activation of endothelial cells and vasodilation. nih.gov The maintenance of "tip cells," a specialized type of endothelial cell that guides new blood vessel formation, is also dependent on IGF-II and its receptor, IGF-1R. nih.gov

In the context of specific organs, IGF-II is involved in hepatocyte proliferation in mice and plays a role in regulating pancreatic size and function. nih.gov IGF-II synthesized in the pancreatic mesenchyme has a paracrine effect on the proliferation of pancreatic β-cells, thereby influencing the size and function of the exocrine pancreas during both pre- and postnatal periods. nih.gov Research on developing rat metanephroi (embryonic kidneys) in organ culture has demonstrated that these tissues produce both IGF-I and IGF-II, and both are necessary for their growth and development in vitro. semanticscholar.org The addition of antibodies against IGF-II to these cultures prevents this growth and development, highlighting its essential role in renal organogenesis. semanticscholar.org

Table 1: Influence of rec IGF-II (1-67) (human) on Organ and Tissue Maturation

| Tissue/Organ | Specific Action of IGF-II | Outcome |

|---|---|---|

| Mesoderm | Upregulates MyoD expression | Differentiation into myoblasts |

| Growth Plate | Regulates glucose metabolism | Development and organization |

| Endothelial Cells | Activates sprouting in HUVEC | Angiogenesis and vasodilation |

| Liver | Promotes proliferation | Hepatocyte proliferation |

| Pancreas | Paracrine effect on β-cells | Regulation of pancreatic size and function |

| Kidney (Metanephros) | Essential for in vitro growth | Promotes renal organogenesis |

Tissue-Specific Activities

rec IGF-II (1-67) (human) is a significant factor in the homeostasis of skeletal muscle and cartilage tissue. It acts on striated skeletal muscle to influence its maturation, maintenance, and healing. nih.gov The transcription of the IGF2 gene in skeletal muscle is dependent on the P3 promoter and the mTOR protein. nih.gov The actions of IGF-II are mediated through its binding to the IGF-1 receptor (IGF-1R), which initiates the PI3K/Akt signaling cascade. This pathway is essential for the differentiation of mesenchymal stem cells into musculoskeletal cells. nih.gov

While much of the focus on postnatal muscle adaptation has been on IGF-I, it is recognized that both IGF-I and IGF-II are important for the pre- and postnatal development of skeletal muscle. physiology.org In humans, unlike in rodents where its expression diminishes after birth, IGF-II continues to be expressed throughout life and is considered an important modulator of muscle growth and differentiation. mdpi.com Autocrine production of IGF-II is fundamental for the differentiation of satellite cells (muscle stem cells) in vitro, although its specific role in in vivo skeletal muscle development and regeneration is less characterized. nih.gov IGF-II's role in skeletal muscle differentiation is also critically dependent on the activity of Glucose-Regulated Protein 94 (GRP94), a chaperone protein essential for the processing and secretion of IGF-II. mdpi.com

Table 2: Role of rec IGF-II (1-67) (human) in Skeletal Muscle and Cartilage

| Process | Mechanism of Action | Key Signaling Pathway |

|---|---|---|

| Myoblast Differentiation | Upregulates MyoD | - |

| Mesenchymal Stem Cell Differentiation | Binds to IGF-1R | PI3K/Akt |

| Satellite Cell Differentiation | Autocrine action | - |

| Muscle Maintenance and Healing | Acts on striated muscle | - |

rec IGF-II (1-67) (human) plays a multifaceted role in the differentiation and metabolism of adipose tissue. It has been established that the IGF system is crucial for the growth and metabolism of adipose tissue, and IGF-II, in particular, has been linked to obesity in genetic studies. nih.gov In humans, IGF-II circulates at significantly high levels throughout life, suggesting an important postnatal physiological role. nih.govuece.br

Research indicates that IGF-II can act as a physiological regulator of preadipocyte growth and metabolism. nih.gov Its effects, however, are depot-specific. In subcutaneous preadipocytes, IGF-II promotes differentiation. nih.gov Conversely, it has a protective, opposing effect in visceral preadipocytes, where it restricts differentiation. This is confirmed by reductions in differentiation markers such as peroxisome proliferator-activated receptor-gamma (PPARγ) and adiponectin, as well as in triglyceride staining. nih.gov

Furthermore, IGF-II has been shown to reduce the mRNA expression of the insulin receptor in adipocytes and downregulate the abundance of insulin receptor isoform A and glucose transporter 4 (GLUT4) in visceral adipocytes, leading to decreased glucose uptake in these cells. nih.gov In mature human adipocytes, IGF-II stimulates glucose uptake, although with lower potency than insulin. mdpi.com Studies on 3T3-L1 pre-adipocytes have demonstrated that IGF-II can promote their proliferation and differentiation, leading to increased lipid accumulation. oatext.com

Table 3: Depot-Specific Effects of rec IGF-II (1-67) (human) on Adipose Tissue

| Adipose Depot | Effect on Preadipocyte Differentiation | Effect on Glucose Metabolism |

|---|---|---|

| Subcutaneous | Promotes differentiation | - |

| Visceral | Restricts differentiation | Downregulates IR-A and GLUT4, reducing glucose uptake |

rec IGF-II (1-67) (human) is involved in the complex processes of bone growth and remodeling. Bone remodeling is a continuous process of bone resorption by osteoclasts and formation by osteoblasts, essential for maintaining skeletal integrity. isciii.es Growth hormone (GH) influences the skeleton both directly and indirectly, with its indirect effects being mediated by IGF-I and IGF-II. radiologykey.com

IGF-II is expressed in both rodent and human osteoblasts (bone-forming cells). oup.com It exerts anabolic effects on these cells, stimulating their proliferation and differentiation, which in turn increases their number and function. isciii.es This stimulation contributes to the synthesis of the osteoid matrix and its subsequent mineralization. isciii.es Studies have demonstrated that IGFs have an osteogenic capacity, favoring osteoblastic differentiation at physiological doses. isciii.es

In a rat model of disuse osteoporosis, the administration of an IGF-II/IGF binding protein-2 (IGFBP-2) complex was shown to prevent the loss of bone mineral density (BMD). nasa.gov Furthermore, this treatment stimulated an increase in BMD in the control limb, with bone histomorphometry indicating increases in both endocortical and cancellous bone formation rates and in trabecular thickness. nasa.gov This suggests that IGF-II can act as an anabolic agent to increase bone mass.

Table 4: Effects of rec IGF-II (1-67) (human) on Bone

| Cell Type/Process | Specific Action | Overall Effect |

|---|---|---|

| Osteoblasts | Stimulates proliferation and differentiation | Increased bone formation |

| Bone Remodeling | Anabolic effects | Increased bone mass and density |

| Disuse Osteoporosis Model | Prevents BMD loss, stimulates formation | Anabolic therapeutic potential |

rec IGF-II (1-67) (human) plays significant roles in the development and function of the central nervous system (CNS). During prenatal development, IGF-II is more abundantly expressed in the brain than IGF-I. nih.gov While its expression becomes more restricted in adults, primarily to the meninges and choroid plexus, it continues to have important functions. nih.gov

IGF-II is particularly crucial for hippocampal physiology. scientificarchives.com The hippocampus is a brain region vital for learning and memory. IGF-II expression is upregulated in neural stem cells that generate new neurons in the dentate gyrus of the hippocampus, a process known as adult neurogenesis. scientificarchives.com It also participates in synapse formation and spine maturation in hippocampal neurons. scientificarchives.com Studies in rats have shown that IGF-II expression is increased during hippocampal-mediated learning and is important for memory formation and consolidation. scientificarchives.com

The neurobiological effects of IGF-II are mediated through intricate processes involving the IGF-II receptor, which is highly expressed in neurons and plays a role in regulating protein trafficking, synthesis, and degradation. gropep.com Deficiencies in IGF-II within the brain, serum, or cerebrospinal fluid have been associated with various neurological disorders. gropep.com The distribution of IGF-II receptors is widespread throughout neuronal regions of the adult human brain, with high densities in areas like the hippocampus, cerebellum, and cerebral cortex, suggesting its involvement in functions associated with specific neuronal pathways. nih.gov

Table 5: Neurobiological Functions of rec IGF-II (1-67) (human)

| Brain Region/Process | Role of IGF-II | Functional Implication |

|---|---|---|

| Fetal Brain | Abundant expression | CNS development |

| Hippocampus | Promotes adult neurogenesis, synapse formation, and spine maturation | Memory formation and consolidation |

| Neurons | Binds to widely distributed IGF-II receptors | Regulation of specific neuronal pathways |

rec IGF-II (1-67) (human) has been shown to influence hematopoiesis, the process of blood cell formation. Specifically, it enhances the growth of myeloid progenitors. In in vitro studies using human bone marrow, biosynthetic human IGF-II was found to enhance the growth of myeloid progenitors when stimulated with various hematopoietic regulators such as granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage colony-stimulating factor (GM-CSF), or interleukin-3 (IL-3). nih.gov

The analysis of colony composition revealed that IGF-II specifically increased the number of granulocyte colonies, without altering the numbers of macrophage or granulocyte-macrophage colonies. nih.gov The enhancing effect of IGF-II on granulocyte colony numbers was significant in the presence of G-CSF, GM-CSF, and IL-3. nih.gov These growth-promoting effects of IGF-II on human marrow myeloid progenitors are mediated through a direct mechanism involving the Type I IGF receptor. nih.gov

Further research has identified IGF-II as a regulator of hematopoietic stem cells (HSCs). It is preferentially expressed in long-term HSCs compared to short-term HSCs and progenitor populations. nih.gov IGF-II expression has been shown to increase HSC-derived multilineage colonies in vitro and enhance hematopoietic contribution in vivo following competitive bone marrow transplantation. nih.gov

Table 6: Effects of rec IGF-II (1-67) (human) on Hematopoiesis

| Cell Type | Stimulating Factor | Effect of IGF-II |

|---|---|---|

| Myeloid Progenitors | G-CSF | 66 +/- 13% increase in granulocyte colonies |

| Myeloid Progenitors | GM-CSF | 96 +/- 12% increase in granulocyte colonies |

| Myeloid Progenitors | IL-3 | 91 +/- 12% increase in granulocyte colonies |

| Hematopoietic Stem Cells | - | Enhances multilineage colony formation and in vivo contribution |

Hepatic Glycogen (B147801) Production and Hepatocyte Proliferation

Recombinant Insulin-like Growth Factor-II (1-67) (human), the mature 67-amino acid form of IGF-II, plays a significant role in liver physiology, specifically influencing both energy storage and cellular growth. wjgnet.comscientificarchives.com In the liver, IGF-II acts to suppress glucose output while simultaneously increasing the storage of glucose in the form of glycogen. mdpi.comresearchgate.net This regulation of glycogen production is a key metabolic function. In mouse fetal liver, for instance, IGF-II binds to the type A insulin receptor (IR-A), which in turn activates the PI3K/Akt signaling pathway. nih.gov This cascade leads to the phosphorylation of glycogen synthase, the enzyme that catalyzes the synthesis of glycogen. nih.gov

Beyond its metabolic role, IGF-II is also involved in the proliferation of hepatocytes, the primary cells of the liver. nih.gov Studies have shown that IGF-II is a mitogen that contributes to liver carcinogenesis and regeneration. mdpi.comresearchgate.net In cases of chronic liver injury, IGF-2 is produced by pericentral hepatocytes to promote hepatocyte proliferation and repair tissue damage. researchgate.net Research on cultured primary hepatocytes demonstrates that IGF-II stimulation directly promotes their proliferation, as measured by the incorporation of BrdU and the presence of the Ki67 proliferation marker. researchgate.net This proliferative effect is dose-dependent, with increasing concentrations of IGF-II leading to a greater number of dividing hepatocytes. researchgate.net

| Treatment | Time Point | Metric | Result |

|---|---|---|---|

| IGF-II (20 ng/ml) | 48 h | % BrdU-positive cells | Significant increase vs. control |

| IGF-II (100 ng/ml) | 48 h | % BrdU-positive cells | Greater increase than 20 ng/ml |

| IGF-II (200 ng/ml) | 48 h | % BrdU-positive cells | Highest increase vs. control |

| IGF-II | 48 h | % Ki67-positive cells | Significant increase vs. control |

Metabolic Regulation

rec IGF-II (1-67) (human) is an active regulator of glucose metabolism, exerting insulin-like effects on peripheral tissues. mdpi.com It has been demonstrated to stimulate glucose uptake and utilization in key metabolic tissues such as skeletal muscle and adipose tissue. researchgate.netnih.govsinobiological.com In skeletal muscle, IGF-II facilitates glucose transport, contributing to the lowering of blood glucose levels. mdpi.comnih.gov Studies on human muscle fiber strips have quantified this effect, showing that IGF-II can significantly increase glucose transport. nih.gov

The infusion of IGF-II in animal models, such as fasted lambs, resulted in a 15% increase in glucose clearance, highlighting its systemic impact on glucose metabolism. frontiersin.org This action on glucose uptake is a critical component of its broader role as a metabolic regulator. mdpi.comfrontiersin.org

| Compound | Concentration | Fold-Increase in Glucose Transport (vs. Basal) |

|---|---|---|

| rec IGF-II (1-67) (human) | 100 nM | 2.1-fold |

| Insulin | 100 nM | 2.8-fold |

The metabolic actions of rec IGF-II (1-67) (human) are mediated through its interaction with several receptors in the insulin and IGF family, thereby influencing insulin sensitivity pathways. wjgnet.com While it is the primary ligand for the IGF-II receptor (IGF-IIR), its signaling actions, particularly those related to metabolism and proliferation, are primarily conducted through the IGF-I receptor (IGF-IR) and specific isoforms of the insulin receptor (IR). wjgnet.comfrontiersin.org

The human insulin receptor exists in two isoforms, IR-A and IR-B. frontiersin.org While IGF-II binds with very low affinity to the IR-B isoform, which is predominant in adult metabolic tissues like the liver and muscle, it binds with high affinity to the IR-A isoform. frontiersin.orgnih.gov The affinity of IGF-II for IR-A is estimated to be 30-40% that of insulin. frontiersin.org The IR-A isoform is more commonly expressed during fetal development but is also present in some adult tissues and is frequently overexpressed in cancer cells. wjgnet.comfrontiersin.org Activation of IR-A by IGF-II is known to promote mitogenic signaling. wjgnet.com

Furthermore, IGF-II can bind with high affinity to the IGF-IR, which shares significant structural homology with the insulin receptor. wjgnet.com Activation of the IGF-IR triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways. wjgnet.com These pathways are crucial for regulating protein and glycogen synthesis, glucose uptake, and cell proliferation. wjgnet.comnih.gov Therefore, by interacting with both IGF-IR and the IR-A isoform, IGF-II can directly modulate signaling pathways that overlap with and are central to insulin sensitivity and metabolic control. wjgnet.comnih.gov

Pathophysiological Implications and Dysregulation of Rec Igf Ii 1 67 Human Signaling

Associations with Genetic and Epigenetic Disorders

The precise dosage of IGF-II is critical for normal development, a fact highlighted by two congenital disorders with opposing growth phenotypes: Beckwith-Wiedemann Syndrome and Silver-Russell Syndrome. These conditions are often linked to epigenetic dysregulation of the IGF2 gene located on chromosome 11p15.5. uniprot.orgbath.ac.uk

Beckwith-Wiedemann Syndrome is a pediatric overgrowth disorder characterized by features such as macrosomia (large body size), macroglossia (enlarged tongue), and an increased risk of developing childhood tumors like Wilms' tumor and hepatoblastoma. oncokb.orgscielo.br A primary molecular mechanism underlying BWS is the overexpression of IGF-II. nih.gov

The IGF2 gene is normally imprinted, meaning that only the allele inherited from the father is expressed, while the maternal allele is silenced. nih.govoncokb.org In many individuals with BWS, this imprinting is lost, leading to biallelic expression (expression from both paternal and maternal alleles). oncokb.org This "loss of imprinting" effectively doubles the gene dosage of IGF-II, contributing significantly to the somatic overgrowth that defines the syndrome. nih.govbath.ac.uk This genetic deregulation is considered a key etiological factor in the development of BWS and its associated predisposition to certain cancers. oncokb.orgscielo.br

In stark contrast to BWS, Silver-Russell Syndrome is a growth restriction disorder characterized by severe intrauterine and postnatal growth failure. unite.itnih.gov Affected individuals are typically born small for their gestational age and exhibit features such as a prominent forehead and body asymmetry. uniprot.orgnih.gov

SRS is genetically and epigenetically heterogeneous, but a significant portion of cases involve the underexpression of IGF-II. nih.govunite.itrevistamedicinamilitara.ro One of the primary causes is a loss of methylation on the paternal allele at the imprinting control region 1 (ICR1) on chromosome 11p15.5, which regulates the IGF2 and H19 genes. uniprot.org This epigenetic defect leads to reduced IGF-II expression, contributing to the growth failure seen in these patients. unite.it Rarely, pathogenic loss-of-function variants in the IGF2 gene itself can also cause SRS. nih.govnih.gov

Research has shown variations in IGF-2 serum levels among SRS patients with different molecular subtypes, which can aid in targeted genetic testing.

| SRS Molecular Subtype | Median IGF-2 Standard Deviation Score (SDS) |

|---|---|

| IGF2 genomic mutation (IGF2mut) | -1.75 |

| Maternal uniparental disomy of chromosome 7 (upd(7)mat) | -1.69 |

| 11p15 ICR1 loss of methylation (11p15LOM) | -0.61 |

| Clinical (tested negative for known genetic causes) | -0.55 |

Role in Oncogenesis and Tumor Progression

The mitogenic properties of IGF-II, essential for fetal development, can be co-opted by cancer cells to drive tumor growth and progression. bioscientifica.comrndsystems.com Dysregulation of IGF-II signaling is a common feature in many human cancers, where it contributes to malignancy through various mechanisms. nih.gov

Overexpression of IGF-II is a frequent event in a wide range of cancers, including colorectal, breast, prostate, and lung cancers, as well as Wilms' tumors. bioscientifica.comoncokb.org Elevated expression of IGF-II in tumors is often associated with a more aggressive disease phenotype and a poor prognosis. bioscientifica.com This overexpression can stem from the same loss of imprinting mechanism seen in BWS, leading to increased production of the IGF-II protein within the tumor. oncokb.orgkarger.com

Studies analyzing patient-derived cancer cell lines have quantified this overexpression, demonstrating a consistent pattern of increased IGF-II at both the transcript and protein levels compared to normal tissues.

| Level of Expression | Fold Increase in Cancer Cells vs. Normal Cells/Tissues |

|---|---|

| IGF-II Transcript (mRNA) | 0.1 to 12-fold |

| IGF-II Protein | 0.1 to 5-fold |

Furthermore, experiments involving gene editing or transcript silencing have shown that approximately 60-65% of cancer cell lines are negatively affected by blocking IGF2, highlighting the dependence of many tumors on this growth factor. nih.gov

In the context of cancer, IGF-II can act through both autocrine and paracrine signaling loops. nih.govnih.gov In an autocrine loop, the cancer cell itself secretes IGF-II, which then binds to receptors on its own surface, creating a self-sustaining stimulus for proliferation and survival. bioscientifica.comtemple.edu In paracrine signaling, IGF-II secreted by tumor cells or adjacent stromal cells acts on neighboring cancer cells to promote their growth. karger.com

A key aspect of this signaling in cancer is the interaction of IGF-II with the insulin (B600854) receptor isoform A (IR-A), which is often overexpressed in malignant cells. bioscientifica.comtemple.edunih.gov The binding of IGF-II to IR-A triggers potent mitogenic signals that promote cell growth and protect the cell from apoptosis (programmed cell death). nih.govnih.gov This IGF-II/IR-A autocrine system is considered a significant advantage for cancer cells, allowing them to proliferate independently of external growth signals. temple.edunih.gov This mechanism has been observed in various cancers, including breast and thyroid cancer. bioscientifica.comscispace.com

For a tumor to grow beyond a minimal size, it must develop its own blood supply through a process called angiogenesis. researchgate.net IGF-II plays a significant role in promoting tumor angiogenesis within the tumor microenvironment. mdpi.comnih.gov The tumor microenvironment consists of tumor cells, blood vessels, immune cells, and the extracellular matrix, all of which interact to influence tumor development. researchgate.netmdpi.com

IGF-II contributes to the formation of new blood vessels by directly stimulating the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov Furthermore, IGF-II can upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis. mdpi.comnih.gov This effect is often mediated by Hypoxia-Inducible Factor (HIF), a transcription factor that becomes active in the low-oxygen (hypoxic) conditions common in growing tumors. mdpi.comnih.govnih.gov The IGF-II signaling pathway can help maintain HIF levels, thereby promoting sustained VEGF expression and fueling the development of the vascular network that tumors need to survive and metastasize. mdpi.com

Contributions to Metabolic Dysregulation

Insulin-like growth factor II (IGF-II), a 67-amino acid peptide, is a crucial component of the IGF system with significant implications for metabolic regulation. nih.govmdpi.com While historically known for its role in fetal growth, emerging evidence indicates that dysregulation of IGF-II signaling is deeply involved in the pathophysiology of metabolic disorders, including insulin resistance, diabetes, and obesity. mdpi.comuece.br

Dysregulation of IGF-II is a recognized feature in diabetes. uece.br Numerous genetic studies have consistently suggested a causal role for IGF-II in the development of diabetes. mdpi.com The mechanisms underlying this association are complex and involve interactions with insulin receptors and their isoforms.

The insulin receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from alternative splicing. nih.gov While both isoforms bind insulin, IR-A binds IGF-II with an affinity comparable to that of insulin, whereas IR-B has a much lower affinity for IGF-II. uece.brnih.gov Activation of IR-A by IGF-II tends to produce a mitogenic (cell growth) response, while its activation by insulin results in a metabolic response. uece.br

In states of insulin resistance and type 2 diabetes, a shift in the expression of these isoforms occurs in metabolic tissues like the liver and adipose tissue. mdpi.comnih.gov Studies have shown that in these conditions, there is a higher expression of IR-A relative to IR-B. mdpi.com This change in the IR-A/IR-B ratio makes these tissues more responsive to IGF-II. mdpi.comnih.gov For instance, in subcutaneous adipose tissue, a high body mass index (BMI) is associated with an increased IR-A/IR-B ratio, which correlates with fasting insulin levels. nih.gov This suggests a potential mechanism where, under conditions of metabolic stress, the body's tissues become more sensitive to the growth-promoting signals of IGF-II, potentially exacerbating the pathological state.

Furthermore, serum levels of IGF-II have been found to be elevated in obese individuals, and even more so in those who also have type 2 diabetes. uece.br This increase in circulating IGF-II, coupled with the increased responsiveness of tissues via IR-A, points to a significant role for the peptide in the pathophysiology of diabetes. mdpi.comuece.br

Table 1: Research Findings on IGF-II and Insulin Resistance/Diabetes

| Research Finding | Implication | Source |

| Increased serum IGF-II and IGF-2R in obese subjects with and without type 2 diabetes. | Suggests a link between IGF-II levels and metabolic disease states. | uece.br |

| Increased IR-A/IR-B receptor isoform ratio in metabolic tissues of diabetic individuals. | Enhances tissue responsiveness to IGF-II, potentially favoring mitogenic over metabolic signaling. | mdpi.comnih.gov |

| Genetic variants in the INS/IGF-II/H19 locus are associated with diabetes. | Provides evidence for a causal role of IGF-II in the development of diabetes. | mdpi.com |

| Silencing of IMP2 (an IGF-II mRNA binding protein) expression results in resistance to high-fat diet-induced obesity. | Highlights the role of IGF-II regulatory proteins in metabolic control. | nih.gov |

The link between IGF-II and body composition is well-established through genetic and observational studies. nih.govmdpi.com Several cohort studies have found associations between genetic variations in the gene locus containing IGF-II and traits such as body weight, obesity, and the distribution of abdominal and visceral fat. mdpi.com Furthermore, the epigenetic state (methylation status) of the IGF-II gene is associated with body weight and adiposity. mdpi.com

Circulating levels of IGF-II have been observed to increase in obesity and show a positive correlation with BMI. uece.br These elevated levels appear to be dynamic, as they are reversible with weight loss, suggesting they are related to nutritional status. mdpi.com

Research into the specific actions of IGF-II on fat cells (adipocytes) has revealed depot-specific effects. A study using matched pairs of visceral and subcutaneous fat cells from children found that IGF-II has contrasting roles depending on the fat depot. nih.gov

Subcutaneous Fat: In preadipocytes from subcutaneous fat (fat under the skin), IGF-II promoted differentiation into mature fat cells. nih.gov

Visceral Fat: Conversely, in preadipocytes from visceral fat (fat surrounding internal organs), IGF-II had a protective, opposing effect, restricting their differentiation. nih.gov This was confirmed by reductions in differentiation markers and triglyceride accumulation. nih.gov

This suggests a potential physiological role for IGF-II in regulating body fat composition by favoring less accumulation of visceral fat, which is more strongly linked to metabolic diseases. nih.gov Additionally, IGF-II was found to reduce the expression of the insulin receptor and glucose transporter 4 (GLUT4) in visceral adipocytes, thereby decreasing glucose uptake in these cells. nih.gov This modulatory role of IGF-II in preadipocyte differentiation and metabolism may be a protective mechanism to limit excess visceral adiposity. nih.gov

Table 2: IGF-II's Role in Adiposity

| Feature | Finding | Potential Consequence | Source |

| Genetic Association | Polymorphisms in the IGF-II gene are linked to obesity and fat distribution. | Predisposition to obesity and specific patterns of fat accumulation. | mdpi.comnih.gov |